Competitive Inhibition of Lysine 2,3-Aminomutase: Thialysine vs. Lysine
Thialysine acts as a potent competitive reversible inhibitor of lysine 2,3-aminomutase with respect to its natural substrate, L-lysine. The inhibition constant (Ki) for thialysine is 0.12 mM [1]. For comparative context, the Michaelis constant (Km) for the natural substrate L-lysine with this enzyme is 0.17 mM [1]. This differential affinity provides a quantifiable basis for using thialysine to selectively probe the active site geometry and catalytic mechanism of this radical SAM enzyme.
| Evidence Dimension | Inhibition constant (Ki) for lysine 2,3-aminomutase |
|---|---|
| Target Compound Data | Ki = 0.12 ± 0.01 mM |
| Comparator Or Baseline | Km for L-lysine = 0.17 mM |
| Quantified Difference | Ki of thialysine is 0.12 mM; the Km for lysine is 0.17 mM, indicating thialysine binds with comparable or slightly higher affinity than the natural substrate under these conditions |
| Conditions | In vitro enzymatic assay using purified lysine 2,3-aminomutase |
Why This Matters
This quantitative inhibition data supports the selection of thialysine hydrochloride for mechanistic enzymology studies requiring a well-characterized, competitive active-site probe for radical SAM enzymes.
- [1] Wu, W., Lieder, K. W., Reed, G. H., & Frey, P. A. (2001). Inhibition of lysine 2,3-aminomutase by the alternative substrate 4-thialysine and characterization of the 4-thialysyl radical intermediate. Biochemistry, 40(9), 2877-2885. View Source
